(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid
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Overview
Description
(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 3-amino-1,2,4-triazole with appropriate sulfur-containing reagents to form the triazole ring . This is followed by the reaction with phenyl-acetic acid derivatives under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of microwave-assisted synthesis and solid-phase reactions can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl-acetic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and substituted phenyl-acetic acid derivatives .
Scientific Research Applications
(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby exerting its antimicrobial, anti-inflammatory, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug with a triazole moiety.
Flupoxam: An herbicide with a triazole structure.
Uniqueness
(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid is unique due to its specific combination of a triazole ring and a phenyl-acetic acid moiety.
Properties
Molecular Formula |
C11H11N3O2S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C11H11N3O2S/c1-14-7-12-13-11(14)17-9(10(15)16)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,15,16) |
InChI Key |
LMYXGRLHGLZUOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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